Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is a complex organic compound with a unique structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a 4,5-dimethyl[1,1’-biphenyl]-2-ylthio group
Vorbereitungsmethoden
The synthesis of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester typically involves several steps:
Starting Materials: The synthesis begins with benzoic acid and 4,5-dimethyl[1,1’-biphenyl]-2-thiol.
Esterification: Benzoic acid is first converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Thioether Formation: The methyl ester is then reacted with 4,5-dimethyl[1,1’-biphenyl]-2-thiol under suitable conditions to form the desired product. This step may involve the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even to a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that may interact with biological molecules, leading to antimicrobial or anti-inflammatory effects . The exact molecular pathways involved would depend on the specific biological context and the nature of the target organisms or cells.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can be compared with other similar compounds:
Methyl benzoate: This compound is a simpler ester of benzoic acid and lacks the thioether and biphenyl substituents.
Methyl 4-methylbenzoate: This compound has a methyl group on the aromatic ring but lacks the thioether and biphenyl substituents.
Anthranilic acid derivatives: These compounds have an amino group on the benzoic acid ring and can undergo similar types of reactions.
The uniqueness of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester lies in its combination of a thioether group and a biphenyl substituent, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
638199-65-2 |
---|---|
Molekularformel |
C22H20O2S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
methyl 4-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-15-13-20(17-7-5-4-6-8-17)21(14-16(15)2)25-19-11-9-18(10-12-19)22(23)24-3/h4-14H,1-3H3 |
InChI-Schlüssel |
WEVPKJROUMVIRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.